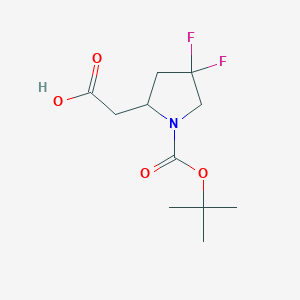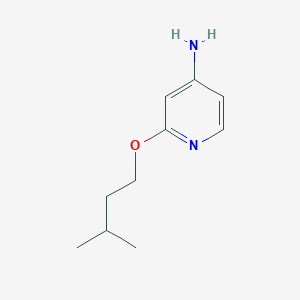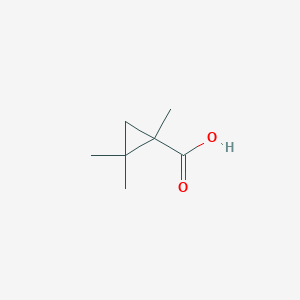
1,2,2-Trimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with three methyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the decomposition of 3,5,5-trimethylpyrazoline using Kizhner’s procedure, which does not require pressure . This method yields 1,1,2-trimethylcyclopropane, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic hydrogenolysis in the presence of platinized carbon and hydrogen at controlled temperatures . This process ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2,2-Trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the cyclopropane ring’s strained structure can participate in unique chemical reactions, making it a valuable intermediate in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trimethylcyclopropane: Shares a similar cyclopropane ring structure but differs in the position of the methyl groups.
1,2-Dimethylcyclopropane: Another cyclopropane derivative with two methyl groups.
Uniqueness: 1,2,2-Trimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopropane ring and a carboxylic acid group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1,2,2-trimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
CCIGAUXGHSUZMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


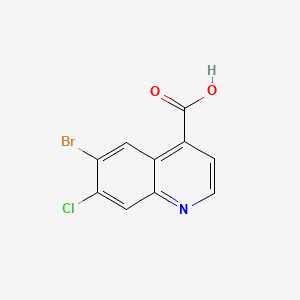


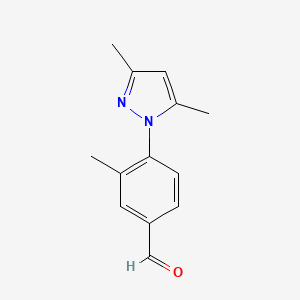
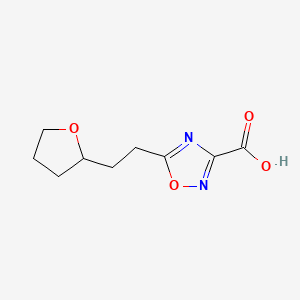
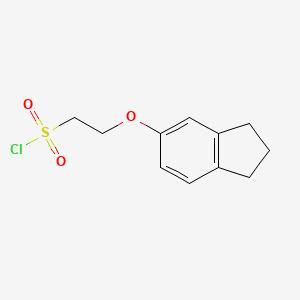
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
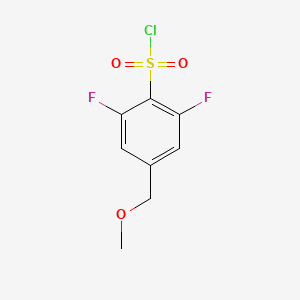
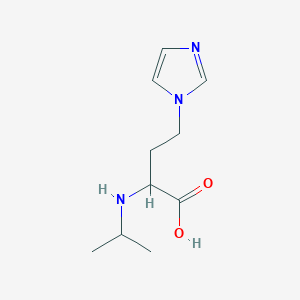
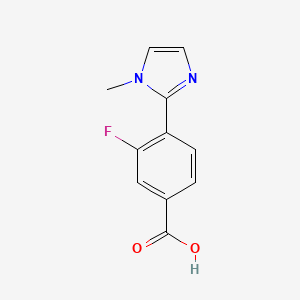
![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

